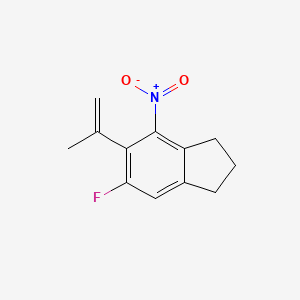

6-Fluoro-4-nitro-5-(prop-1-en-2-yl)-2,3-dihydro-1H-indene

Beschreibung

6-Fluoro-4-nitro-5-(prop-1-en-2-yl)-2,3-dihydro-1H-indene is a substituted indene derivative with a molecular formula of C₁₂H₁₂FNO₂ and a molecular weight of 221.23 g/mol. It is characterized by a bicyclic 2,3-dihydro-1H-indene core substituted with:

- A fluoro group at position 6,

- A nitro group at position 4,

- A prop-1-en-2-yl (isopropenyl) group at position 3.

The compound is commercially available with a purity of 97% and is supplied in quantities ranging from 100 mg to 1 g . Its CAS registry number is 2676865-60-2.

Eigenschaften

IUPAC Name |

6-fluoro-4-nitro-5-prop-1-en-2-yl-2,3-dihydro-1H-indene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO2/c1-7(2)11-10(13)6-8-4-3-5-9(8)12(11)14(15)16/h6H,1,3-5H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDGTUBFIOBEDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=C(C=C2CCCC2=C1[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

6-Fluoro-4-nitro-5-(prop-1-en-2-yl)-2,3-dihydro-1H-indene is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and implications in pharmacology.

Chemical Structure and Properties

The compound's chemical structure can be described by its IUPAC name and molecular formula. The presence of a fluorine atom and a nitro group in its structure suggests potential reactivity and biological activity.

Biological Activity Overview

Research indicates that 6-Fluoro-4-nitro-5-(prop-1-en-2-yl)-2,3-dihydro-1H-indene exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest this compound may possess antimicrobial properties. Its efficacy against various bacterial strains was evaluated in vitro, showing promising results against Gram-positive bacteria.

- Anticancer Potential : Some studies have indicated that derivatives of this compound may inhibit tumor growth in specific cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound has been tested for anti-inflammatory activity, revealing its potential to reduce pro-inflammatory cytokines in cell culture models.

The mechanisms through which 6-Fluoro-4-nitro-5-(prop-1-en-2-yl)-2,3-dihydro-1H-indene exerts its biological effects are still under investigation. However, the following pathways have been suggested:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways or microbial metabolism.

- Interaction with Cellular Signaling Pathways : It is hypothesized that the compound might modulate signaling pathways related to apoptosis and cell proliferation.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of 6-Fluoro-4-nitro-5-(prop-1-en-2-yl)-2,3-dihydro-1H-indene against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting moderate antibacterial activity.

Case Study 2: Anticancer Activity

In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (p < 0.05). Flow cytometry analysis revealed an increase in apoptotic cells, indicating the compound's potential as an anticancer agent.

Data Table: Summary of Biological Activities

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues in Medicinal Chemistry

Table 1: Key Structural Analogues and Their Bioactivities

Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups :

- Compounds with electron-donating groups (e.g., methoxy or hydroxy in 12d ) exhibit higher antiproliferative activity compared to those with electron-withdrawing groups (e.g., nitro in the target compound) . The nitro group in the target compound may reduce potency in similar biological assays.

Natural Derivatives: Diaporindenes A–D () feature a 1,4-benzodioxan moiety and show anti-inflammatory activity via nitric oxide inhibition.

Stereochemical and Substituent Effects :

- The prop-1-en-2-yl group in the target compound introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties. Similar substituents in compound 9 () were synthesized via Pd-catalyzed allyl-aryl cross-coupling, highlighting feasible routes for structural optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.